molecular formula C10H11ClN2O3 B5761365 2-chloro-N-isopropyl-5-nitrobenzamide

2-chloro-N-isopropyl-5-nitrobenzamide

Cat. No. B5761365
M. Wt: 242.66 g/mol
InChI Key: YFPMJGHIACIVOS-UHFFFAOYSA-N
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Description

2-chloro-N-isopropyl-5-nitrobenzamide, also known as CINB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CINB is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. In

Scientific Research Applications

Synthesis and Antidiabetic Properties

  • A study by Thakral et al. (2020) explored derivatives of 2-chloro-N-isopropyl-5-nitrobenzamide, revealing their antidiabetic potential. These compounds showed significant in vitro inhibitory activity against α-glucosidase, with molecular docking and dynamic simulation studies supporting their potential as antidiabetic agents (Thakral, Narang, Kumar, & Singh, 2020).

Structural and Reactivity Studies

  • Research by Shtamburg et al. (2012) examined the structure of N-chloro-N-methoxy-4-nitrobenzamide, revealing insights into its molecular interactions and reactivity. The study highlighted the amide nitrogen's pyramidality and its selective formation of N-acetoxy-N-methoxy-4-nitrobenzamide under specific conditions (Shtamburg et al., 2012).

Hydrogen Bonding Studies

  • Brela et al. (2012) investigated medium strong hydrogen bonding in 2-hydroxy-5-nitrobenzamide, using infrared spectroscopy and Car-Parrinello molecular dynamics simulation. This research contributed to understanding the hydrogen bonding nature in such compounds and their spectroscopic properties (Brela et al., 2012).

Photoreactivity Studies

  • Gunn and Stevens (1973) studied the photoreactivity of N-aryl-2-nitrobenzamides, including compounds similar to 2-chloro-N-isopropyl-5-nitrobenzamide. Their work provided insights into the photochemical behavior of these compounds and their potential applications in medicinal chemistry (Gunn & Stevens, 1973).

Potential Application Against Human African Trypanosomiasis

  • A study by Hwang et al. (2010) synthesized and evaluated a series of halo-nitrobenzamide compounds for their efficacy against Trypanosoma brucei brucei. This research suggested the potential use of these compounds, including 2-chloro-N-isopropyl-5-nitrobenzamide, in treating human African trypanosomiasis (Hwang, Smithson, Connelly, Maier, Zhu, & Guy, 2010).

Hypoxia-Selective Antitumor Agents

  • Palmer et al. (1996) synthesized and tested various derivatives of 2-chloro-N-isopropyl-5-nitrobenzamide as hypoxia-selective cytotoxins. Their findings provide valuable insights into the development of targeted cancer therapies (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).

properties

IUPAC Name

2-chloro-5-nitro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-6(2)12-10(14)8-5-7(13(15)16)3-4-9(8)11/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPMJGHIACIVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n-isopropyl-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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